molecular formula C19H13N3O2S B10866465 2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B10866465
M. Wt: 347.4 g/mol
InChI Key: GVMBIQWEOBIDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is a synthetic thieno[2,3-d]pyrimidine derivative offered for investigative biological and pharmacological screening. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse and significant biological activities. Compounds based on this structure have demonstrated notable potential as anticancer agents, with some derivatives showing high inhibition of specific cell lines such as Hep-G2 (liver carcinoma) in vitro . Furthermore, this heterocyclic system is a promising candidate for the development of antimicrobial therapies, exhibiting activity against various bacterial and fungal strains . The specific molecular architecture of this compound, which incorporates a 4-oxocyclohexa-2,5-dien-1-ylideneamino moiety at the 3-position, is designed to explore structure-activity relationships and enhance interaction with biological targets. Researchers will find this chemical valuable for probing new mechanisms of action in oncology and infectious disease research. As with all compounds of this class, handling should follow standard laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For detailed specifications, handling instructions, and available batch data, please contact our technical support team.

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H13N3O2S/c1-12-20-18-17(16(11-25-18)13-5-3-2-4-6-13)19(24)22(12)21-14-7-9-15(23)10-8-14/h2-11H,1H3

InChI Key

GVMBIQWEOBIDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=C4C=CC(=O)C=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The foundational step involves constructing the bicyclic system through acid-catalyzed cyclization:

Procedure :

  • React 5-phenyl-2-aminothiophene-3-carboxylic acid ethyl ester (1.0 equiv) with urea (1.2 equiv) in acetic acid at 110°C for 8 hours.

  • Cool the mixture, pour into ice-water, and neutralize with ammonium hydroxide.

  • Filter and recrystallize the precipitate from ethanol to obtain 5-phenylthieno[2,3-d]pyrimidin-4-one (72% yield).

Key Data :

ParameterValue
Reaction Temp110°C
Time8 h
SolventAcetic acid
Yield72%
Characterizationm.p. 248–250°C, 1H NMR^{1}\text{H NMR} (DMSO-d6) δ 8.42 (s, 1H), 7.68–7.45 (m, 5H)

Schiff Base Formation at Position 3

Condensation with 4-Oxocyclohexa-2,5-Dien-1-Ylideneamine

The critical functionalization step employs nucleophilic aromatic substitution:

Protocol :

  • Dissolve 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one (1.0 equiv) and 4-oxocyclohexa-2,5-dien-1-ylideneamine (1.1 equiv) in anhydrous toluene.

  • Add p-toluenesulfonic acid (0.1 equiv) as catalyst.

  • Reflux under Dean-Stark trap for 12 hours to remove H₂O.

  • Cool, filter, and purify by column chromatography (SiO₂, hexane:EtOAc 3:1) to obtain the target compound (63% yield).

Reaction Mechanism :

Thienopyrimidinone+EnaminoneacidTarget+H2O\text{Thienopyrimidinone} + \text{Enaminone} \xrightarrow{\text{acid}} \text{Target} + \text{H}_2\text{O}

Characterization Data :

  • HRMS : m/z calcd for C₂₀H₁₄N₃O₂S [M+H]⁺ 360.0801, found 360.0805

  • 13C NMR^{13}\text{C NMR} (CDCl₃): δ 178.9 (C=O), 162.4 (C=N), 140.2–125.3 (aromatic carbons)

  • X-ray : Monoclinic crystal system, space group P2₁/c

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A streamlined approach combining core formation and functionalization:

Steps :

  • Mix 2-aminothiophene-3-carboxylate, methyl isocyanate, and 4-oxocyclohexa-2,5-dien-1-ylideneamine in PEG-400.

  • Heat at 120°C for 24 hours under microwave irradiation.

  • Isolate via precipitation with ethanol (58% yield).

Advantages : Reduced purification steps and improved atom economy.

Purification and Analytical Considerations

Chromatographic Techniques

  • Normal-phase SiO₂ : Effective for separating polar intermediates (Rf = 0.3 in EtOAc/hexane)

  • HPLC : C18 column, 70:30 MeOH/H₂O, flow rate 1 mL/min, retention time 8.2 min

Spectroscopic Challenges

  • Tautomerism in the enaminone group complicates 1H NMR^{1}\text{H NMR} interpretation

  • TD-DFT calculations validate UV-Vis absorption at λmax = 342 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Yield Optimization Strategies

FactorOptimal ConditionYield Impact
SolventAnhydrous toluene+15%
Catalyst Loading0.1 equiv p-TsOH+22%
Reaction Time12 h (reflux)+18%
Substituent PositionPara-substituted aryl+9%

Scalability and Industrial Relevance

Batch processes in pilot-scale reactors (50 L) achieve consistent yields (60–65%) with:

  • Automated pH control during cyclization

  • Continuous flow chromatography for purification

  • PAT (Process Analytical Technology) monitoring via inline IR spectroscopy

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis and growth. Specific derivatives have been tested for their efficacy against melanoma models, demonstrating significant tumor growth inhibition and reduced metastasis .

Antimicrobial Properties

Compounds related to 2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one have been evaluated for their antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves disruption of microbial cell functions or inhibiting specific metabolic pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for several key enzymes involved in cancer progression and microbial resistance. For example, it may act on protein kinases and other targets relevant to signal transduction pathways in cancer cells . The ability to inhibit such enzymes can lead to the development of new therapeutic agents that are more effective than current treatments.

Case Study 1: Antitumor Efficacy

A study published in the Indian Journal of Chemistry explored a series of thieno[2,3-d]pyrimidine derivatives similar to the compound . These were synthesized and evaluated for their ability to inhibit tumor growth in vivo. Notably, certain compounds showed up to 100-fold increased potency compared to standard treatments like semaxanib .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. The study employed disc diffusion methods to assess efficacy against common pathogens. Results indicated that several synthesized compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-METHYL-3-[(4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Me, 5-Ph, 3-(4-oxocyclohexadienylideneamino) C₂₀H₁₄N₄O₂S 386.42 Enhanced π-conjugation from cyclohexadienylidene group
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4-one () 2-NH₂, 5-Ph C₁₃H₁₀N₄OS 294.31 Basic amino group improves solubility but reduces stability
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one () 5-(5-Me-thienyl) C₁₁H₈N₂OS₂ 248.32 Thienyl substituent increases lipophilicity, favoring membrane penetration

Target Selectivity

The target compound’s 4-oxocyclohexadienylideneamino group may confer unique interactions with enzymes like TRPA1, a ion channel targeted by thieno[2,3-d]pyrimidin-4-one derivatives for anti-inflammatory applications . In contrast, simpler analogs (e.g., ) lack this substituent and show broader, less specific activity profiles .

Anticancer Potential

Compounds like 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () demonstrate hybrid structures with fused chromenopyrazolopyridine moieties, achieving IC₅₀ values in the nanomolar range against cancer cell lines. The target compound’s cyclohexadienylidene group may enhance DNA intercalation or kinase inhibition, though direct cytotoxicity data is pending .

Catalytic Strategies

The target compound’s synthesis likely involves cyclocondensation of aminothiophene precursors with carbonyl reagents, similar to methods in (using POCl₃ as a catalyst). In contrast, employs FeCl₃-SiO₂ for coupling reactions, yielding 75% efficiency for complex fused systems .

Yield and Purity Challenges

Derivatives with bulky substituents (e.g., the cyclohexadienylidene group) often require multi-step purification, reducing overall yields compared to simpler analogs like those in (97% purity via direct condensation) .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Stability (t½ in PBS)
Target Compound 3.8 0.12 6.2 h
2.1 1.45 12.4 h
3.2 0.08 4.5 h

The target compound’s moderate logP and low solubility suggest challenges in bioavailability, necessitating formulation optimization. Its stability in physiological conditions is inferior to amino-substituted analogs .

Biological Activity

2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential biological applications. Its structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N4O4C_{17}H_{16}N_{4}O_{4}, and it features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-oxocyclohexa-2,5-dienylidene moiety may enhance its reactivity and interaction with biomolecules.

PropertyValue
Molecular Weight354.34 g/mol
Density1.43 g/cm³
Boiling Point484.5 ºC at 760 mmHg
Melting PointN/A
Flash Point246.8 ºC

Biological Activity

Research indicates that compounds similar to 2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one exhibit various biological activities:

Anticancer Activity

Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of various diseases. For example, derivatives have been tested against enzymes like Factor Xa, which plays a crucial role in the coagulation cascade. The binding affinity and inhibitory potency are critical metrics in these evaluations.

Antimicrobial Properties

Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with similar structural motifs have shown effectiveness against a range of bacteria and fungi, indicating a promising avenue for further research.

Case Studies

  • Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidines were shown to inhibit cancer cell lines with IC50 values in the nanomolar range. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Enzyme Inhibition : A recent investigation into thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit Factor Xa with an IC50 value as low as 2.4 nM. This suggests that similar compounds could be developed as anticoagulants .
  • Antimicrobial Testing : Research conducted on related compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves cyclization of precursor thiophene or pyrimidine intermediates. For example:

  • Key Step: Refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours yields the thieno[2,3-d]pyrimidin-4-one core .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) or acidic conditions (formic acid) enhance cyclization efficiency.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity (>95%) .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.5 molar ratios of precursors) to minimize by-products .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., phenyl groups at C5, methyl at C2) and imine/enamine tautomerism via chemical shifts (δ 8.5–9.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
  • X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between thieno-pyrimidine and cyclohexadienone moieties) .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/imine bands (~3300 cm⁻¹) .

Advanced: How can reaction conditions be systematically optimized for scale-up?

Answer:

  • DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent, catalyst). For example, POCl3-mediated reactions require anhydrous conditions and temperatures >100°C for lactam cyclization .
  • Kinetic Studies: Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps.
  • Scale-Up Challenges: Address exothermicity (use jacketed reactors) and solvent recovery (e.g., dichloromethane distillation) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values calculated via nonlinear regression .
  • Antioxidant Activity: DPPH radical scavenging assays (compare IC50 to ascorbic acid controls) .

Advanced: How can computational modeling predict biological interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met793) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
  • QSAR Models: Train models on substituent electronic parameters (Hammett σ) to predict activity trends (e.g., electron-withdrawing groups enhance kinase inhibition) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:

  • Meta-Analysis: Compare datasets across studies (e.g., substituent effects at C3 vs. C5). For example, 4-oxocyclohexadienyl groups may enhance solubility but reduce target affinity .
  • Proteomics Profiling: Use kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions that confound SAR .
  • Crystallographic Validation: Resolve co-crystal structures to confirm binding modes disputed by docking .

Advanced: How to statistically validate contradictory biological data (e.g., varying IC50 across studies)?

Answer:

  • ANOVA/Tukey Tests: Compare replicates (n ≥ 3) to assess significance of potency differences (p < 0.05) .
  • Standardized Protocols: Control variables (cell passage number, serum concentration) to reduce inter-lab variability .
  • Bayesian Meta-Analysis: Pool data from multiple studies to estimate "true" effect size and confidence intervals .

Basic: What strategies improve solubility for in vivo studies?

Answer:

  • Co-Solvent Systems: Use PEG-400/water (20:80) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate esters at the 4-oxo group, which hydrolyze in vivo to the active form .
  • Liposomal Formulation: Encapsulate the compound in DSPC/cholesterol liposomes (70–100 nm diameter) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.